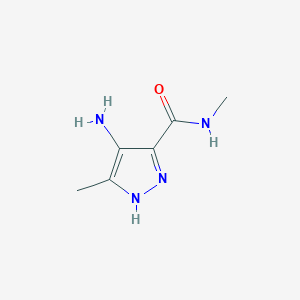

4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

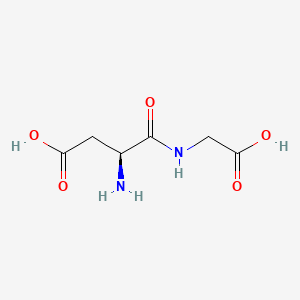

“4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide” is a multi-substituted pyrazolecarboxamide . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are simple doubly unsaturated five-membered heterocyclic aromatic ring molecules comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis

The molecular structure of pyrazoles comprises a five-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position . The signals of C-3 and C-5 carbons of the isoxazole ring were observed around δ = 161.9 and δ = 155.9 ppm, while signals of C-4 carbons not adjacent to the heteroatom were observed around δ = 105.5 ppm .Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides .Applications De Recherche Scientifique

Chemical Reactions and Synthesis

4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide serves as a vital intermediate in various chemical reactions. For instance, it's involved in the synthesis of pyrazolo[3,4-d][1,2,3]triazin-4-ol derivatives, which are important in organic chemistry. Heating this compound with thionyl chloride in different conditions leads to various products like 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid chloride (Khutova et al., 2013), demonstrating its versatility in synthesis.

Synthesis of Heterocyclic Compounds

This chemical plays a crucial role in the synthesis of heterocyclic compounds. For example, it has been used in the creation of pyrazolopyrimidines and Schiff bases, which have shown potential for antitumor activities against various human cancer cell lines (Hafez et al., 2013). Its use in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives also highlights its importance in medicinal chemistry (Hassan et al., 2014).

Crystal Structure Analysis

In studies focusing on crystal structure analysis, this compound has been synthesized and its structure determined, providing insights into its molecular configuration and potential applications in the study of cancer cell line inhibition (Liu et al., 2016).

Structural Elucidation

It is also used in detailed structural elucidation processes in designer drugs, employing techniques like nuclear magnetic resonance (NMR) and mass spectrometry. This helps in understanding the chemical structure and potential applications of various novel compounds (Girreser et al., 2016).

Biological Evaluation

There are studies focusing on synthesizing and evaluating the biological activities of novel amino pyrazole derivatives. These compounds, derived from 4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide, have been tested for potential antifungal and antimicrobial activity, indicating its significance in drug discovery and pharmacology (Shah et al., 2018).

Anti-Cancer Activities

The compound's derivatives have been explored for anti-cancer activities. For instance, 4-aminoantipyrine-based heterocycles synthesized using this compound were tested against human tumor breast cancer cell line MCF7, indicating potential in cancer research (Ghorab et al., 2014).

Propriétés

IUPAC Name |

4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-3-4(7)5(10-9-3)6(11)8-2/h7H2,1-2H3,(H,8,11)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOXBTWOVDXOKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)NC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60310718 |

Source

|

| Record name | 4-Amino-N,5-dimethyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide | |

CAS RN |

68375-44-0 |

Source

|

| Record name | NSC231347 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-N,5-dimethyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.